molecular formula C16H16N4O4S B2737211 (E)-4-methyl-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide CAS No. 391892-88-9

(E)-4-methyl-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

Cat. No. B2737211
CAS RN: 391892-88-9
M. Wt: 360.39
InChI Key: SWLFOCCAAWJHDG-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with a complex structure. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a hydrazine group, a nitro group, and a carboxamide group .

Future Directions

Compounds with similar structures have been studied for their potential applications in organic electronics, such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Therefore, this compound could also have potential applications in these areas.

properties

IUPAC Name

4-methyl-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10-3-4-12(7-13(10)20(23)24)16(22)17-9-15(21)19-18-8-14-11(2)5-6-25-14/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLFOCCAAWJHDG-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CS2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CS2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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